2-chloro-N-(oxan-4-ylmethyl)acetamide
Overview
Description
2-chloro-N-(oxan-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
2-chloro-N-(oxan-4-ylmethyl)acetamide, though not directly mentioned in the available literature, is structurally similar to various acetamide derivatives that have been synthesized and studied for their potential applications in medicine and material science. For instance, derivatives of acetamide have been synthesized for anticancer activities. Compounds like 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were prepared and showed potent and selective cytotoxic effects against certain leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). Similarly, 2-(substituted)-N-(4-oxo-2-arylquinazolin-3(3H)-yl)acetamides exhibited promising analgesic and anti-inflammatory activities (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015). These findings suggest that acetamide derivatives, including potentially this compound, could be pivotal in pharmaceutical research, especially in developing novel therapeutic agents.
Antibacterial Applications
Several acetamide derivatives have also been evaluated for their antibacterial activities. For instance, 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and similar compounds showed moderate to good activity against gram-positive and gram-negative bacteria, highlighting their potential in tackling bacterial infections (Desai, Shah, Bhavsar, & Saxena, 2008).
Material Science and Catalysis
Acetamide derivatives have also found applications in material science. Tetradentate ligands like 2-chloro-2-(2-mercaptoethylthio)-N-(pyridin-2-ylmethyl)acetamide have been synthesized and used to form complexes with various metals, showing diverse geometrical structures. These complexes, studied through spectral studies and other techniques, have potential applications in catalysis and material chemistry (Al-jeboori, Al-Tawel, & Ahmad, 2010).
Properties
IUPAC Name |
2-chloro-N-(oxan-4-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c9-5-8(11)10-6-7-1-3-12-4-2-7/h7H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLRYRZWIVPYHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.